[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound features a unique molecular structure characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a methylamine moiety. Such structural attributes contribute to its potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.
This compound is classified as an organic compound with significant implications in pharmacology due to its biological activities. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine typically involves several key steps:
The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to optimize yield and purity. Industrial production may employ continuous flow chemistry techniques to enhance efficiency .
The molecular formula for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is with a molecular weight of approximately 175.14 g/mol. The structure includes:
The chemical behavior of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine can be characterized by several typical reactions for pyrazole derivatives:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or proteins that play critical roles in various cellular processes. The binding of this compound to its targets can modulate their activity, leading to alterations in biochemical pathways and cellular responses.
The compound has been noted for its potential toxicity, including skin irritation and acute toxicity if ingested . Safety data sheets should be consulted prior to handling.
Scientific Uses
The potential applications of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine include:
The strategic incorporation of fluorine atoms and fluorine-containing motifs into bioactive compounds has revolutionized pharmaceutical development, enabling precise modulation of molecular properties critical to drug efficacy. Within this landscape, difluoromethylated pyrazole scaffolds represent a convergence of two highly impactful design elements in medicinal chemistry. The compound [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exemplifies this strategic integration, combining the metabolic stability conferred by fluorine with the versatile pharmacophore characteristics of the pyrazole ring, further enhanced by a synthetically flexible amine handle. This comprehensive analysis examines the evolution, significance, and multifaceted applications of this specific chemical motif within contemporary drug discovery paradigms.
The integration of fluorine into pharmaceuticals has progressed from simple aromatic fluorination to sophisticated applications of polyfluorinated groups as bioisosteres. Early fluorinated drugs exploited the enhanced metabolic stability and altered lipophilicity provided by carbon-fluorine bonds. The trifluoromethyl (CF₃) group emerged as a dominant motif due to its pronounced electron-withdrawing character and lipophilicity enhancement (logP increase ~1.0). However, the orthogonal properties of the difluoromethyl (CF₂H) group have increasingly been recognized as uniquely valuable. Unlike the CF₃ group, the CF₂H moiety retains a polarized carbon-hydrogen bond capable of acting as a hydrogen bond donor, while maintaining significant metabolic resistance due to the strength of carbon-fluorine bonds. This dual character enables it to mimic hydroxyl, thiol, and amine groups more effectively than CF₃ in certain contexts [7] [8].
The physicochemical properties of fluorinated groups reveal distinct advantages for CF₂H:
Interactive Table: Comparative Properties of Fluorinated Bioisosteres
Bioisostere | Hydrogen Bond Acidity (A) | Lipophilicity (logP) | Electron-Withdrawing Effect (σm) | Volume (ų) |
---|---|---|---|---|
CH₃ | 0.00 | 1.0 (reference) | -0.07 | ~25 |
CF₃ | 0.00 | ~2.4 | 0.43 | ~38 |
CF₂H | 0.10-0.12 | ~2.4 | 0.33 | ~35 |
OH | 0.30-0.61 | ~0.6 | 0.12 | ~10 |
SH | 0.12 | ~1.3 | 0.25 | ~20 |
Data compiled from multiple sources [7] [8]
This property profile has driven the adoption of CF₂H in diverse therapeutic agents. Difluoromethyl ethers (ArOCF₂H) demonstrate reduced lipophilicity (>0.5 logD units lower) and enhanced permeability compared to trifluoromethyl ethers (ArOCF₃), improving membrane penetration while maintaining metabolic stability. Similarly, the hydrogen-bond donating capability of ArSCF₂H groups (A ≈ 0.10) mirrors that of thiophenol (A ≈ 0.12), enabling more effective biomolecular interactions than achieved with SCF₃ groups [7]. The evolution from ozone-depleting reagents like Freon-22 (ClCF₂H) toward environmentally benign and synthetically versatile difluoromethylating agents has further accelerated pharmaceutical applications [7].
The CF₂H group transcends typical fluorinated motifs by functioning as a moderate hydrogen-bond donor. Abraham's solute parameter analysis quantifies this behavior through [A] values derived from NMR chemical shift differences (Δδ = δ(DMSO-d₆) - δ(CDCl₃)). The relationship [A] = 0.0065 + 0.133Δδ reveals CF₂H-containing aromatics typically exhibit [A] > 0.05, significantly higher than methyl analogues ([A] < 0.01). This places them between aniline ([A] ≈ 0.07) and thiophenol ([A] ≈ 0.12) in hydrogen-bonding strength [7].
Crystallographic evidence demonstrates the structural consequences of this capacity. Intramolecular hydrogen bonding occurs in ortho-substituted difluoromethylarenes, such as 1-(difluoromethyl)-2-nitrobenzene, where the polarized C-H bond engages with adjacent electronegative atoms. Computational studies indicate this interaction stabilizes the molecule by approximately 4.3 kcal/mol relative to non-bonding conformers—less than the stabilization in o-nitrophenol (9.9 kcal/mol) but significant for molecular design [7]. In the context of pyrazole derivatives, the CF₂H group profoundly impacts solid-state conformation and solution-phase behavior. X-ray crystallography of difluoromethylpyrazole carboxamides reveals characteristic torsional angles (e.g., C8–C7–C6–O1 = 1.7(3)°) and planar arrangements between pyrazole and adjacent rings (dihedral angle ~3.6°), suggesting conjugation is maintained despite steric bulk [9]. These structural features are critical for target engagement:
Interactive Table: Hydrogen Bond Parameters of CF₂H vs. Bioisosteric Groups
Group | Representative Compound | [A] Value | ΔG (kcal/mol) for Intramolecular H-bond | Biomimicry Applications |
---|---|---|---|---|
CF₂H (aromatic) | 1-(difluoromethyl)-2-nitrobenzene | 0.10-0.12 | ~4.3 | Phenols, thiophenols, anilines |
CF₂H (alkoxy) | Anisole-CF₂H | 0.10 | N/A | Catechols, phenolic OH |
CF₂H (thioether) | PhSCF₂H | 0.10 | N/A | Thiol groups, cysteine residues |
OH (phenol) | o-Nitrophenol | 0.30-0.61 | ~9.9 | Tyrosine, serine phosphorylation |
NH₂ (aniline) | o-Nitroaniline | ~0.07 | Variable | Lysine, arginine side chains |
Data derived from experimental and computational studies [7] [9]
This hydrogen-bonding capacity proves particularly valuable when targeting enzymes where conventional fluorinated groups cannot replicate polar interactions. The CF₂H moiety thus serves as a unique molecular chameleon—exhibiting hydrophobic character similar to CF₃ while retaining directional hydrogen-bonding capability akin to polar functional groups.
Pyrazole heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacophoric properties, metabolic stability, and synthetic accessibility. Historically significant since Knorr's 1883 synthesis of antipyrine, pyrazole derivatives encompass diverse therapeutic agents including the COX-2 inhibitor celecoxib, the antiviral pyrazofurin, the insecticide fipronil, and the cannabinoid receptor antagonist rimonabant [5]. The pyrazole ring provides:
Fused pyrazole systems significantly expand this pharmacophoric diversity. Thieno[3,2-c]pyrazoles demonstrate potent antitumor activity as Aurora kinase inhibitors. Pyrrolo[3,2-c]pyrazoles act as antiviral agents, while imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]triazoles exhibit broad-spectrum antimicrobial properties through dihydrofolate reductase inhibition [1] [2]. The metabolic pathways of pyrazole-containing drugs involve N-demethylation, hydroxylation, azo reduction, and sulfoxidation, with fluorine substitution dramatically altering these pathways. For instance, fluorination adjacent to metabolically labile sites can block oxidative dealkylation, a key strategy for improving drug half-lives [4] [5]. The integration of difluoromethyl substituents specifically at the N-1 position combines the inherent stability of the pyrazole nucleus with the steric and electronic benefits of the CF₂H group, creating a synergistic effect on molecular properties.
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine represents the strategic convergence of three pharmacophoric elements: 1) the metabolically robust pyrazole core, 2) the hydrogen-bond capable difluoromethyl group at N-1, and 3) the primary amine functionality at C-3. This combination creates a versatile synthon with multiple applications:
Synthetic access typically begins with 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Conversion to acid chlorides followed by coupling with amines provides amide precursors, which can be reduced to the methylamine. Alternatively, direct functionalization of pre-formed [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine via reductive amination or nucleophilic substitution offers modular approaches to diverse analogs. The crystalline hydrochloride salt (CAS 2883044-47-9) facilitates characterization and handling [6] [9]. The structural data reveal critical molecular parameters:
Interactive Table: Synthetic Approaches to [1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine Derivatives
Method | Key Reagents/Conditions | Derivatives Accessible | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Amide Coupling | Acid chloride, pyridin-2-amine, TEA, CH₂Cl₂ | Carboxamides (e.g., N-(pyridin-2-yl) derivatives) | 60-85% | High chemoselectivity; Requires acid precursor |
Reductive Amination | Aldehydes/ketones, NaBH₃CN, MeOH | Secondary/tertiary amines | 40-75% | Direct amine modification; Over-reduction risk |
Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF | Alkylated amines | 50-90% | Simple; Competing elimination possible |
Urea/Thiourea Formation | Isocyanates/isothiocyanates | Ureas/thioureas | 60-95% | High yields; May require purification |
Schiff Base Formation | Aldehydes, molecular sieves | Imines | 70-98% | Reversible; Useful as intermediates |
Representative data from synthetic studies [6] [9]
The molecular architecture of this building block enables applications spanning multiple therapeutic areas. The difluoromethylpyrazole component provides metabolic stability and enhanced membrane permeability, while the methylamine linker allows targeted introduction into larger pharmacophores without disrupting the advantageous properties of the core heterocycle. This combination positions [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine as a structurally unique and functionally versatile scaffold in contemporary drug design.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1